molecular formula C21H26N2O2 B5732850 N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea

N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea

Cat. No. B5732850
M. Wt: 338.4 g/mol
InChI Key: GKKOFFAPOPTRDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, also known as ADU, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound belongs to the class of urea derivatives and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea is not fully understood, but it has been proposed that N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea exerts its effects by inhibiting various signaling pathways, including the NF-κB signaling pathway, the PI3K/Akt/mTOR pathway, and the MAPK/ERK pathway. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has also been reported to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of oxidative stress. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has also been reported to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis. In addition, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

Advantages and Limitations for Lab Experiments

N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea also has some limitations, including its limited solubility in water and some organic solvents, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, including the development of more efficient and cost-effective synthesis methods, the investigation of its potential applications in other scientific fields, such as neurodegenerative diseases and autoimmune disorders, and the optimization of its pharmacological properties for clinical use. Further studies are also needed to elucidate the mechanism of action of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea and its interactions with other signaling pathways and molecules.
Conclusion:
In conclusion, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been synthesized using different methods and has been extensively studied for its potential applications in cancer research, Alzheimer's disease, and inflammation. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea exerts its effects by inhibiting various signaling pathways and modulating the expression of various genes involved in cell proliferation, apoptosis, and inflammation. N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has several advantages for lab experiments, including its high purity, stability, and low toxicity, but also has some limitations, including its limited solubility. There are several future directions for the research of N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea, including the development of more efficient synthesis methods and the investigation of its potential applications in other scientific fields.

Synthesis Methods

N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea can be synthesized using different methods, including the reaction of 3-acetylphenyl isocyanate with 2,6-diisopropylaniline in the presence of a base, such as potassium carbonate. Another method involves the reaction of 3-acetylphenyl isocyanate with 2,6-diisopropylaniline in the presence of a catalyst, such as triethylamine. Both methods have been reported to yield N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea with high purity and yield.

Scientific Research Applications

N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been extensively studied for its potential applications in various scientific fields, including cancer research, Alzheimer's disease, and inflammation. In cancer research, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In Alzheimer's disease, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been reported to improve cognitive function and reduce oxidative stress. In inflammation, N-(3-acetylphenyl)-N'-(2,6-diisopropylphenyl)urea has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of NF-κB signaling pathway.

properties

IUPAC Name

1-(3-acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O2/c1-13(2)18-10-7-11-19(14(3)4)20(18)23-21(25)22-17-9-6-8-16(12-17)15(5)24/h6-14H,1-5H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKKOFFAPOPTRDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NC2=CC=CC(=C2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Acetylphenyl)-3-[2,6-di(propan-2-yl)phenyl]urea

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